molecular formula C14H10ClFO2 B1323933 4-Chloro-3-fluoro-2'-methoxybenzophenone CAS No. 750633-56-8

4-Chloro-3-fluoro-2'-methoxybenzophenone

Cat. No.: B1323933
CAS No.: 750633-56-8
M. Wt: 264.68 g/mol
InChI Key: UFYGWHHMAWVATK-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2. It is a benzophenone derivative characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-fluoro-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluoroacetophenone and 2-methoxybenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of 4-chloro-3-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of benzophenone carboxylic acids or aldehydes.

    Reduction: Formation of benzophenone alcohols.

Scientific Research Applications

4-Chloro-3-fluoro-2’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-2’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique substituents allow it to participate in various chemical pathways, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoroacetophenone
  • 2-Methoxybenzoyl chloride
  • 4-Chloro-3-fluoro-2’-hydroxybenzophenone

Uniqueness

4-Chloro-3-fluoro-2’-methoxybenzophenone is unique due to the combination of chloro, fluoro, and methoxy groups on the benzophenone structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGWHHMAWVATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641465
Record name (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-56-8
Record name (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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